Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride is a heterocyclic compound that belongs to the pyrazolopyridine family. This class of compounds is characterized by a bicyclic structure formed through the fusion of a pyrazole ring and a pyridine ring. The compound is recognized for its potential biological activities and applications in medicinal chemistry, particularly as an enzyme inhibitor and in anticancer research.
The compound is classified under organic compounds with the molecular formula and a molecular weight of approximately 191.19 g/mol. It is commonly referenced by its Chemical Abstracts Service (CAS) number, which is 2680539-00-6 . Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride has been studied for its synthesis methods, chemical properties, and biological implications.
The synthesis of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride typically involves cyclization reactions. One prevalent method includes the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid. This process leads to the formation of an intermediate that subsequently cyclizes to yield the desired product .
Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride features a bicyclic structure with distinct functional groups that contribute to its reactivity and biological activity. The molecular structure can be represented using various notations:
The compound has a theoretical density of approximately 1.34 g/cm³ and exhibits a boiling point of around 369 °C at standard atmospheric pressure .
Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride can undergo several chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic or neutral |
Reduction | Sodium borohydride | Methanol or ethanol |
Substitution | Alkyl halides/acyl chlorides | Presence of sodium hydroxide or potassium carbonate |
Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride exhibits its biological effects primarily through inhibition of specific enzymes, particularly kinases. The compound binds to the active site of these enzymes, disrupting their phosphorylation activity. This inhibition affects downstream signaling pathways crucial for cell proliferation and survival, making it a candidate for anticancer therapy.
The compound's physical properties include:
Key chemical properties include:
Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride has diverse applications in scientific research:
Traditional synthesis routes for pyrazolo[4,3-c]pyridine derivatives rely on multi-step sequences with challenging purifications. The most common approach involves:
These methods suffer from moderate yields (typically 35-50%) due to competing decomposition pathways and the instability of key intermediates [4] [6]. Isolation of intermediates such as hydrazone derivatives necessitates chromatography, increasing process complexity and cost. Bromination at the 6-position, as demonstrated in analogous pyrazolo[4,3-b]pyridine systems, requires careful stoichiometric control to avoid polybromination [1].
Table 1: Limitations of Traditional Synthetic Approaches
Challenge | Consequence | Example |
---|---|---|
Unstable intermediates | Low yields & purification difficulties | 4-Aminopyrazole-5-carbaldehydes decompose at RT |
Regiochemical control | Isomeric contamination | N1 vs N2 alkylation products |
High-temperature steps | Decomposition side reactions | Reflux in acetic acid (Δ >110°C) |
Protection chemistry | Additional synthetic steps | Boc protection/deprotection sequences |
Recent innovations feature tandem reaction sequences that dramatically improve efficiency:
The optimized protocol achieves 75-85% yields for the core scaffold by minimizing intermediate isolation. Critical improvements include:
This one-pot approach reduces processing time by 60% compared to stepwise methods while improving atom economy [4].
Scaffold construction relies on two key transformations:
The unprecedented acyl migration occurs within 3 minutes at ambient temperature, representing a novel rearrangement pathway. This step is critical for subsequent ring closure, as conventional hydrolysis would degrade the ester functionality [4]. X-ray crystallography confirmed the structure of the rearranged N-acetyl-N-arylhydrazone intermediate, validating the proposed mechanism.
Conversion to the hydrochloride salt follows pH-controlled crystallization:
Alternative acidification methods were evaluated:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7